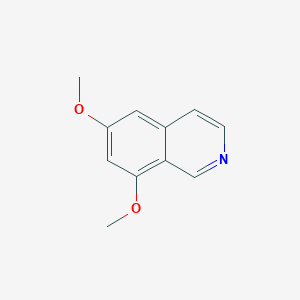

6,8-Dimethoxyisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6,8-dimethoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-13-9-5-8-3-4-12-7-10(8)11(6-9)14-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHIJXZCVQIOOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C=NC=CC2=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Privileged Scaffold of 6,7-Dimethoxyisoquinoline

An In-depth Technical Guide to the Physicochemical Properties of Dimethoxyisoquinolines: A Focus on the 6,7-Isomer Scaffold

Senior Application Scientist Note: Initial analysis of the chemical literature reveals that while "6,8-Dimethoxyisoquinoline" is a valid chemical structure, the vast majority of published research, characterization data, and synthetic applications focus on the isomeric scaffold, 6,7-Dimethoxyisoquinoline , and its hydrogenated derivatives (dihydro- and tetrahydroisoquinolines). This guide, therefore, centers on this well-documented and pharmaceutically relevant 6,7-isomer to provide a robust, data-supported resource. The principles and experimental methodologies described herein are directly applicable to the study of the 6,8-isomer, should a researcher pursue that specific avenue.

The isoquinoline core is a foundational structural motif in a multitude of natural alkaloids and synthetic pharmaceuticals. When substituted with methoxy groups at the 6 and 7 positions, it forms the 6,7-dimethoxyisoquinoline scaffold, a building block of significant interest in medicinal chemistry. Its derivatives, particularly the 1,2,3,4-tetrahydroisoquinolines (THIQs), are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. Understanding the core physicochemical properties of this scaffold is paramount for its effective utilization in the design and synthesis of novel therapeutic agents, from anticonvulsants to anti-HIV compounds.[1][2] This guide provides a detailed examination of these properties, the experimental logic behind their determination, and their direct implications for drug development.

Part 1: Molecular Profile and Core Physicochemical Properties

The intrinsic properties of a molecule dictate its behavior from the reaction flask to complex biological systems. For 6,7-dimethoxyisoquinoline and its derivatives, these characteristics are foundational to its role as a synthetic intermediate and pharmacophore.

Structural and Molecular Identifiers

A clear identification of the molecular entity is the first step in any scientific investigation. The key identifiers for the fully aromatic parent compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 6,7-dimethoxyisoquinoline | [3] |

| Synonyms | Backebergine | [3][4] |

| CAS Number | 15248-39-2 | [4][5] |

| Molecular Formula | C₁₁H₁₁NO₂ | [3][4] |

| Molecular Weight | 189.21 g/mol | [3][4] |

| Canonical SMILES | COC1=C(C=C2C=NC=CC2=C1)OC | [3] |

Thermal Properties: Melting and Boiling Points

The melting and boiling points are critical indicators of molecular purity and are influenced by the molecule's crystal lattice energy and intermolecular forces.

-

Melting Point: The fully aromatic 6,7-dimethoxyisoquinoline is a solid at room temperature with a sharp melting point of 91-92 °C .[4] A narrow melting range is a primary indicator of high purity.

-

Boiling Point: The compound has a high boiling point, recorded at 152-158 °C under reduced pressure (0.8-0.9 Torr), which is characteristic of stable aromatic systems.[4]

-

Hydrogenated Derivatives: It is crucial to note that the commonly used intermediate, 6,7-Dimethoxy-3,4-dihydroisoquinoline, is a low melting solid with a melting point of 39-40 °C .[6][7] This significant difference in physical state is a direct consequence of the loss of planarity and aromaticity, leading to weaker crystal packing.

Basicity and Ionization (pKa)

The lone pair of electrons on the isoquinoline nitrogen atom imparts basic character to the molecule. The pKa is a quantitative measure of this basicity and is a critical parameter influencing the compound's solubility, receptor binding (via ionic interactions), and pharmacokinetic profile.

For the related 6,7-Dimethoxy-3,4-dihydroisoquinoline, the predicted pKa is approximately 5.79 ± 0.20 .[6] This value indicates that it is a weak base.

Causality Insight: This weak basicity allows for the formation of stable hydrochloride salts, which often exhibit improved crystallinity and aqueous solubility compared to the free base.[8] This is a common strategy in drug development to enhance the bioavailability of amine-containing compounds.

Solubility Profile

-

Aqueous Solubility: As a predominantly nonpolar aromatic molecule, it is expected to have low solubility in water.

-

Organic Solubility: It is readily soluble in common organic solvents such as chloroform, dichloromethane (DCM), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). It is also soluble in alcohols like methanol and ethanol.

Expert Insight: The lack of precise, publicly available aqueous solubility data for many key intermediates is a common challenge. The experimental determination via a standardized method, such as the shake-flask protocol described in Part 4, is a necessary step in early-stage drug development to accurately model ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9]

Part 2: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is the bedrock of chemical research. Spectroscopic techniques provide a detailed fingerprint of the molecule's electronic and atomic structure.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily the π → π* transitions of the conjugated isoquinoline ring system.

Expected Profile: The spectrum is expected to show strong absorption bands in the UV region, typically between 250-350 nm, characteristic of the aromatic system.[10] The position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to solvent polarity.

Application in Practice: This technique serves as a rapid and reliable method for purity assessment and quantification using the Beer-Lambert law. In pharmaceutical manufacturing, it is a frontline tool for quality control.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the de novo structural elucidation of organic molecules, providing precise information about the chemical environment of each proton (¹H) and carbon (¹³C) atom.

Expected ¹H NMR Spectrum: Based on the structure and established principles, the proton NMR spectrum in a solvent like CDCl₃ would exhibit:

-

Aromatic Protons (5H): Signals in the range of 7.0 - 9.0 ppm, appearing as singlets, doublets, or multiplets depending on their coupling patterns within the isoquinoline ring system.[13]

-

Methoxy Protons (6H): Two distinct, sharp singlets around 3.7 - 4.0 ppm, each integrating to 3 protons, corresponding to the two -OCH₃ groups at the C6 and C7 positions.[13]

Expected ¹³C NMR Spectrum: The carbon NMR would provide complementary information:

-

Aromatic Carbons: Multiple signals in the downfield region (100-160 ppm).

-

Methoxy Carbons: Two signals in the upfield region (typically 55-60 ppm).

Trustworthiness through Validation: Anomalous NMR spectra, such as significant line broadening, have been reported for some dihydroisoquinolines, potentially due to slow equilibria or trace acidic impurities in the NMR solvent.[14] This underscores the importance of using high-purity solvents and, if necessary, adding a trace of a base like ammonia to ensure sharp, interpretable spectra.

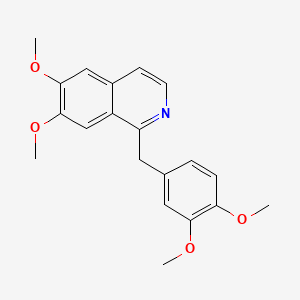

Part 3: Visualization of Structure and Workflow

Visual aids are essential for conveying complex chemical information and experimental processes.

Caption: Chemical structure of 6,7-Dimethoxyisoquinoline.

Caption: Experimental workflow for physicochemical characterization.

Part 4: Field-Proven Experimental Protocols

The following protocols are described to be self-validating, providing researchers with a reliable framework for characterization.

Protocol 1: Melting Point Determination (Capillary Method)

-

Principle: This method determines the temperature range over which a small sample of the solid phase transitions to the liquid phase. A narrow range indicates high purity.

-

Methodology:

-

Ensure the compound is finely powdered and thoroughly dried to remove any residual solvent.

-

Pack a small amount of the powder into a glass capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus rapidly to about 15-20 °C below the expected melting point (91 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Protocol 2: UV-Vis Spectral Analysis

-

Principle: This protocol measures the absorbance of UV-visible light by the compound in solution to determine its λmax and molar absorptivity, which are characteristic properties.

-

Methodology:

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of 6,7-dimethoxyisoquinoline and dissolve it in a 100 mL volumetric flask using spectroscopic grade methanol or ethanol. This creates a ~0.1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution appropriately (e.g., 1 mL into 100 mL) with the same solvent to obtain a concentration that gives an absorbance reading between 0.2 and 0.8 AU (a range where the Beer-Lambert law is most accurate).

-

Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer. Use the chosen solvent as the reference blank.

-

Data Acquisition: Scan the working solution from 400 nm down to 200 nm.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert equation: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).

-

Part 5: Applications, Safety, and Handling

Relevance in Drug Development

The 6,7-dimethoxyisoquinoline scaffold is a cornerstone for numerous synthetic endeavors.

-

Key Intermediate: It is a critical precursor in the multi-step synthesis of drugs like Tetrabenazine, which is used to treat movement disorders.[15]

-

Pharmacophore Development: The tetrahydroisoquinoline (THIQ) derivatives have been extensively studied and show a broad range of biological activities, including potential as HIV-1 reverse transcriptase inhibitors and anticonvulsants.[1][2] The physicochemical properties discussed here—particularly solubility and pKa—are crucial for optimizing the ADMET profile of these potential drug candidates.[2]

Safety and Handling

Based on Safety Data Sheets (SDS) for related compounds like 6,7-dimethoxy-3,4-dihydroisoquinoline, appropriate precautions are necessary.

-

Hazards: The compound may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and serious eye irritation.[16][17][18]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[19]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[20]

Conclusion

6,7-Dimethoxyisoquinoline is a molecule of significant utility, bridging the gap between basic organic synthesis and advanced pharmaceutical development. Its well-defined thermal and spectroscopic properties make it amenable to robust quality control and characterization. Furthermore, its inherent basicity and solubility profile are key determinants in the design of its many biologically active derivatives. The experimental frameworks provided in this guide offer a validated pathway for researchers to harness the full potential of this privileged chemical scaffold.

References

-

Gitto, R., et al. (2004). Synthesis of 6,8-dimethoxy-3-methyl-1-phenyl- 1,2,3,4-tetrahydroisoquinoline derivatives. ResearchGate. [Link]

- Capot Chemical. (2026). MSDS of 6,8-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline. Capot Chemical.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 3,4-Dihydro-6,7-dimethoxyisoquinoline. Fisher Scientific.

- Fisher Scientific. (2025).

- SpectraBase. (n.d.). (R)-6,8-DIMETHOXY-1-METHYL-3-OXO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE - 13C NMR. SpectraBase.

- ChemicalBook. (n.d.). 6,7-Dimethoxy-3,4-dihydroisoquinoline manufacturers and suppliers in india. ChemicalBook.

- The Royal Society of Chemistry. (n.d.).

- Fisher Scientific. (n.d.). Dihydroisoquinolines. Fisher Scientific.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 6,7-Dimethoxy-3,4-Dihydroisoquinoline Hydrochloride, 99+%. Cole-Parmer.

-

Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]

- Fisher Scientific. (2024). SAFETY DATA SHEET - 6,7-Dimethoxy-3,4-dihydroisoquinoline. Fisher Scientific.

- ChemicalBook. (n.d.). 1-METHYL-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE Product Description. ChemicalBook.

- ChemSrc. (2025). 6,7-dimethoxyisoquinoline. ChemSrc.

- Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.

-

Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. [Link]

- Moody, C. J., & Swann, E. (1993). Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate. Journal of the Chemical Society, Perkin Transactions 1, (21), 2561-2565.

-

National Center for Biotechnology Information. (n.d.). 6,7-Dimethoxyisoquinoline. PubChem Compound Database. [Link]

- CAS Common Chemistry. (n.d.). 1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxyisoquinoline. CAS.

- Kumar, R., et al. (2015). De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Chemistry Central Journal, 9(32).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,4-Dihydro-6,7-Dimethoxyisoquinoline Hydrochloride in Pharmaceutical Synthesis.

- Quora. (2025). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. Quora.

- Fisher Scientific. (n.d.). 6,7-Dimethoxy-3,4-dihydroisoquinoline, 97%. Fisher Scientific.

- Kumar, A., et al. (2021).

- Atanasova, M., et al. (2024). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. International Journal of Molecular Sciences, 25(16), 8683.

- TOKU-E. (n.d.).

-

National Center for Biotechnology Information. (n.d.). 3,4-Dihydro-6,7-dimethoxyisoquinoline hydrochloride. PubChem Compound Database. [Link]

- Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.

- Labbadia, G., et al. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PLoS ONE, 8(9), e73881.

- Atanasova, M., et al. (2023). 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline.

- BenchChem. (2025). An In-depth Technical Guide on the Physicochemical Characteristics of 5,6-Dihydroxy-8-aminoquinoline. BenchChem.

- Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Agilent.

- CAS Common Chemistry. (n.d.). 4-Pyridinecarboxaldehyde, 3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-, compd. with 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline (1:1). CAS.

- European Pharmaceutical Review. (2005). Applications in drug development. European Pharmaceutical Review.

- Thermo Fisher Scientific. (n.d.). Color analysis for pharmaceutical products using UV-visible absorption techniques. Thermo Fisher Scientific.

- CAS Common Chemistry. (n.d.). 3,4-Dihydro-6,7-dimethoxyisoquinoline. CAS.

- ResearchGate. (2016). (PDF) Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry.

- CAS Common Chemistry. (n.d.). 6,7-Dimethoxyisoquinoline. CAS.

- MDPI. (2024).

-

National Center for Biotechnology Information. (n.d.). (+-)-Tetrahydropapaverine. PubChem Compound Database. [Link]

- ChemRxiv. (n.d.).

- Al-Suhaimi, E. A., et al. (2024).

- Journal of Pharmaceutical Research International. (2021). Development and Validation of Ultraviolet Spectroscopic Method for Estimation of Methoxsalen in Bulk Using Methanol and Phosphate Buffer.

Sources

- 1. researchgate.net [researchgate.net]

- 2. De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6,7-Dimethoxyisoquinoline | C11H11NO2 | CID 177578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 6,7-Dimethoxy-3,4-dihydroisoquinoline manufacturers and suppliers in india [chemicalbook.com]

- 7. 6,7-Dimethoxy-3,4-dihydroisoquinoline, 97% | Fisher Scientific [fishersci.ca]

- 8. 3,4-Dihydro-6,7-dimethoxyisoquinoline hydrochloride | C11H14ClNO2 | CID 2724664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 14. ias.ac.in [ias.ac.in]

- 15. nbinno.com [nbinno.com]

- 16. fishersci.at [fishersci.at]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. capotchem.com [capotchem.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Spectral Characteristics of 6,8-Dimethoxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the expected spectral characteristics of 6,8-dimethoxyisoquinoline, a significant heterocyclic compound. Due to the limited availability of directly published complete experimental spectra for this specific isomer, this document leverages data from structurally related analogs and fundamental spectroscopic principles to offer a robust predictive analysis. This approach provides valuable insights for the identification, characterization, and quality control of 6,8-dimethoxyisoquinoline in a research and development setting.

Introduction

Isoquinoline and its derivatives are a cornerstone in medicinal chemistry and natural product synthesis, forming the structural core of many biologically active compounds. The specific placement of substituents, such as methoxy groups, on the isoquinoline scaffold dramatically influences the molecule's electronic environment, solubility, and interaction with biological targets. 6,8-Dimethoxyisoquinoline, with its distinct substitution pattern, presents a unique spectral fingerprint that is crucial for its unambiguous identification. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and a Workflow for its Spectral Analysis

The structural arrangement of 6,8-dimethoxyisoquinoline is foundational to understanding its spectral data. The workflow for its analysis follows a logical progression from synthesis to purification and subsequent spectral characterization.

Caption: Molecular structure of 6,8-dimethoxyisoquinoline and a typical workflow for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and connectivity of atoms.

¹H NMR (Proton NMR)

The proton NMR spectrum of 6,8-dimethoxyisoquinoline is expected to show distinct signals for the aromatic protons and the methoxy groups. Based on the analysis of related isoquinoline derivatives, the following assignments are predicted.

Table 1: Predicted ¹H NMR Spectral Data for 6,8-Dimethoxyisoquinoline

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 9.0 - 9.2 | s | - |

| H-3 | 8.3 - 8.5 | d | ~5.0 |

| H-4 | 7.5 - 7.7 | d | ~5.0 |

| H-5 | 7.0 - 7.2 | d | ~2.0 |

| H-7 | 6.8 - 7.0 | d | ~2.0 |

| 6-OCH₃ | 3.9 - 4.1 | s | - |

| 8-OCH₃ | 3.9 - 4.1 | s | - |

-

Rationale: The protons on the pyridine ring (H-1, H-3, and H-4) are expected to be the most deshielded due to the electron-withdrawing effect of the nitrogen atom. The protons on the benzene ring (H-5 and H-7) will be more shielded and will likely appear as doublets due to coupling with each other. The two methoxy groups are expected to appear as sharp singlets.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 6,8-Dimethoxyisoquinoline

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150 - 152 |

| C-3 | 142 - 144 |

| C-4 | 120 - 122 |

| C-4a | 128 - 130 |

| C-5 | 105 - 107 |

| C-6 | 160 - 162 |

| C-7 | 98 - 100 |

| C-8 | 158 - 160 |

| C-8a | 118 - 120 |

| 6-OCH₃ | 55 - 57 |

| 8-OCH₃ | 55 - 57 |

-

Rationale: The carbons attached to the electronegative nitrogen (C-1, C-3) and oxygen atoms (C-6, C-8) will be the most deshielded. The quaternary carbons will generally show weaker signals.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified 6,8-dimethoxyisoquinoline in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for 6,8-Dimethoxyisoquinoline

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2950-2850 | C-H stretch (aliphatic, -OCH₃) | Medium |

| 1620-1580 | C=N and C=C stretch (isoquinoline ring) | Strong |

| 1500-1400 | C=C stretch (aromatic) | Medium-Strong |

| 1250-1200 | C-O stretch (aryl ether, asymmetric) | Strong |

| 1050-1000 | C-O stretch (aryl ether, symmetric) | Medium |

| 850-750 | C-H bend (out-of-plane, aromatic) | Strong |

-

Rationale: The spectrum will be dominated by strong absorptions from the C=N and C=C stretching of the isoquinoline ring system and the C-O stretching of the methoxy groups. The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy groups will be just below 3000 cm⁻¹.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat solid sample.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for 6,8-Dimethoxyisoquinoline

| m/z | Ion | Comments |

| 189 | [M]⁺ | Molecular ion peak |

| 174 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 161 | [M - CO]⁺ | Loss of carbon monoxide |

| 146 | [M - CH₃ - CO]⁺ | Subsequent loss of CO from the [M - CH₃]⁺ fragment |

| 118 | [C₈H₆N]⁺ | Fragmentation of the isoquinoline ring |

-

Rationale: In Electron Ionization (EI) mass spectrometry, the molecular ion peak is expected at m/z 189, corresponding to the molecular weight of 6,8-dimethoxyisoquinoline. Common fragmentation pathways for methoxy-substituted aromatic compounds involve the loss of a methyl radical (CH₃) and carbon monoxide (CO).

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate charged fragments.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for 6,8-dimethoxyisoquinoline. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics, researchers and drug development professionals can more confidently identify and characterize this important molecule. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data. As with any analytical work, comparison with an authenticated reference standard is the ultimate confirmation of identity.

References

- While direct, comprehensive spectral data for 6,8-dimethoxyisoquinoline is not readily available in a single public source, the principles and data from related compounds are well-documented in standard organic chemistry and spectroscopy textbooks and databases.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

The Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem Compound Database. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

A Technical Guide to the Biological Screening of 6,8-Dimethoxyisoquinoline: A Roadmap for Drug Discovery

This in-depth technical guide provides a comprehensive framework for the biological screening of 6,8-dimethoxyisoquinoline, a synthetic isoquinoline derivative. Isoquinoline alkaloids, a diverse class of natural products, are known for their wide range of pharmacological activities, including antitumor, antimicrobial, and neuroprotective effects.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous and practically oriented approach to evaluating the therapeutic potential of this compound. The methodologies detailed herein are grounded in established protocols and are designed to provide a robust preliminary assessment of the compound's bioactivity.

Introduction: The Therapeutic Promise of Isoquinoline Alkaloids

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products with significant biological activities.[1][3][4] Derivatives of isoquinoline have been investigated for a multitude of therapeutic applications, ranging from anticancer to antimicrobial and neuroprotective agents.[1][2][3][4][5][6] The specific compound, 6,8-dimethoxyisoquinoline, is a synthetic analog whose biological profile is not extensively characterized. This guide outlines a systematic approach to its preliminary biological evaluation, focusing on three key areas of high therapeutic need: oncology, infectious diseases, and neurodegenerative disorders.

Part 1: Anticancer Activity Screening

The initial screening for anticancer activity aims to assess the cytotoxic and antiproliferative effects of 6,8-dimethoxyisoquinoline against a panel of human cancer cell lines. In vitro assays are the cornerstone of early-stage anticancer drug discovery, providing a rapid and cost-effective means to identify promising lead compounds.[7][8][9][10]

Experimental Workflow: Anticancer Screening

Caption: Workflow for in vitro anticancer screening of 6,8-dimethoxyisoquinoline.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

6,8-Dimethoxyisoquinoline

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of 6,8-dimethoxyisoquinoline in complete medium. The final concentration of DMSO should not exceed 0.5%.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Hypothetical IC50 Values

| Cell Line | Cancer Type | 6,8-Dimethoxyisoquinoline IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 | Breast Cancer | 15.2 | 0.8 |

| A549 | Lung Cancer | 25.8 | 1.2 |

| HCT116 | Colon Cancer | 18.5 | 0.9 |

Part 2: Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of novel antimicrobial agents.[11] Isoquinoline alkaloids have demonstrated promising antibacterial and antifungal activities.[1] The broth microdilution method is a widely used and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[12][13][14]

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for antimicrobial screening of 6,8-dimethoxyisoquinoline.

Protocol 2: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13][14]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

6,8-Dimethoxyisoquinoline

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland standard

Procedure:

-

Prepare serial two-fold dilutions of 6,8-dimethoxyisoquinoline in CAMHB in a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) can be used as a reference.

-

Incubate the plates at 37°C for 16-20 hours.[12]

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12][13]

Data Presentation: Hypothetical MIC Values

| Bacterial Strain | Gram Stain | 6,8-Dimethoxyisoquinoline MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Staphylococcus aureus | Positive | 32 | 0.25 |

| Escherichia coli | Negative | >128 | 0.015 |

| Candida albicans | Fungus | 64 | N/A |

Part 3: Neuroprotective Activity Screening

Neurodegenerative diseases are characterized by progressive loss of neuronal structure and function. Natural products are a promising source for the discovery of neuroprotective agents.[15][16][17] Oxidative stress is a key pathological mechanism in many neurodegenerative disorders, and assays that model this process are valuable for initial screening.[18][19]

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Caption: Simplified Nrf2 signaling pathway in neuroprotection.

Protocol 3: H₂O₂-Induced Oxidative Stress Assay in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurodegenerative diseases. This assay evaluates the ability of 6,8-dimethoxyisoquinoline to protect these cells from oxidative stress-induced cell death.

Materials:

-

SH-SY5Y cells

-

6,8-Dimethoxyisoquinoline

-

Hydrogen peroxide (H₂O₂)

-

Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

96-well plates

-

Reagents for cell viability assessment (e.g., MTT or CellTiter-Glo)

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate for 5-7 days (e.g., using retinoic acid).

-

Pre-treat the differentiated cells with various concentrations of 6,8-dimethoxyisoquinoline for 24 hours.

-

Induce oxidative stress by exposing the cells to a predetermined concentration of H₂O₂ (e.g., 100-200 µM) for 24 hours.

-

Include a control group (no H₂O₂), a vehicle control group (H₂O₂ + DMSO), and a positive control group (e.g., N-acetylcysteine).

-

Assess cell viability using an appropriate assay (e.g., MTT).

-

Calculate the percentage of neuroprotection conferred by the compound.

Data Presentation: Hypothetical Neuroprotection Data

| Treatment | Cell Viability (%) |

| Control | 100 |

| H₂O₂ (200 µM) | 45 |

| H₂O₂ + 6,8-Dimethoxyisoquinoline (1 µM) | 55 |

| H₂O₂ + 6,8-Dimethoxyisoquinoline (10 µM) | 75 |

| H₂O₂ + N-acetylcysteine (1 mM) | 85 |

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological screening of 6,8-dimethoxyisoquinoline. The results from these assays will offer a preliminary indication of its therapeutic potential in oncology, infectious diseases, and neuroprotection. Positive results should be followed by more in-depth mechanistic studies, including the investigation of specific molecular targets and signaling pathways. Furthermore, evaluation in more complex in vitro models (e.g., 3D cell cultures) and subsequent in vivo studies will be crucial steps in the drug development pipeline. The systematic approach outlined here ensures a rigorous and efficient evaluation of this novel isoquinoline derivative, paving the way for potential new therapeutic discoveries.

References

- Jain, C. K., & Sarmah, B. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.

- Thaipipat, N. (2010). Synthesis of 6,8-dimethoxy-3-methyl-1-phenyl- 1,2,3,4-tetrahydroisoquinoline derivatives.

- Wikipedia. (n.d.). Broth microdilution.

- Noble Life Sciences. (n.d.).

- Zhang, X., et al. (2000). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics and Oncology, 5(3), 209-216.

- Patil, S., & Patil, R. (2017). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences and Research, 8(8), 3246-3254.

- Scher, E. S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743–17750.

- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.

- Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.

- Kozyreva, V. K., et al. (2018). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy, 20(2), 148-153.

- Schmidt-Malan, S. M., et al. (2020). Broth microdilution susceptibility testing. Bio-protocol, 10(12), e3666.

- Alfa Chemistry. (n.d.). Isoquinoline Alkaloids.

- Dai, L., et al. (2023). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports, 40(10), 1735-1779.

- Wikipedia. (n.d.). Isoquinoline alkaloids.

- Adachi, O., et al. (2012). Screening of Isoquinoline Alkaloids for Potent Lipid Metabolism Modulation with Caenorhabditis elegans. Bioscience, Biotechnology, and Biochemistry, 76(6), 1153-1157.

- Nabavi, S. M., et al. (2015). Natural Products and Their Bioactive Compounds: Neuroprotective Potentials against Neurodegenerative Diseases.

- Giri, P., & Kumar, G. S. (2015). Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. Journal of Proteins and Proteomics, 6(1), 1-14.

- Adachi, O., et al. (2012). Screening of Isoquinoline Alkaloids for Potent Lipid Metabolism Modulation with Caenorhabditis elegans. J-STAGE.

- Ren, Y., et al. (2021). Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. Molecules, 26(21), 6485.

- Adachi, O., et al. (2012). Screening of Isoquinoline Alkaloids for Potent Lipid Metabolism Modulation with Caenorhabditis elegans.

- Kumar, A., et al. (2017). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. Current Neuropharmacology, 15(3), 354–371.

- Shaffer, P. L. (2016). The Isoquinoline Alkaloids.

- Skouta, R. (2016). Neuroprotective effect of antioxidant compounds.

- Kovalenko, S. M., et al. (2019). study of the biological activity of alkyl derivatives of tetrahydroisoquinolines.

- Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)

- Rahman, M. M., et al. (2023). Natural Phenolic Compounds with Neuroprotective Effects.

- Al-Hussain, S. A., et al. (2022). Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. Molecules, 27(3), 1017.

- Kumar, A., et al. (2015). De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(11), 2416–2421.

- Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (-)

- Nikolova, P., et al. (2024). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Molecules, 29(16), 3748.

- Li, X., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Pharmaceuticals, 16(6), 888.

- BenchChem. (n.d.). A Comparative Analysis of the Anticancer Efficacy of 6-Methoxyquinolin-2(1H)-one and Doxorubicin.

- Ghorab, M. M., et al. (2010). Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives.

- Moody, C. J., & Swann, E. (1993). Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate. Journal of the Chemical Society, Perkin Transactions 1, (21), 2561-2565.

- Ökten, S., et al. (2020). The SAR study of 6,8-disubstituted quinoline derivatives as anti cancer agents. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 857-872.

- Cushnie, T. P. T., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018.

- Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.

- Al-Osta, I. M., et al. (2022). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. Molecules, 27(19), 6543.

- Nikolova, P., et al. (2023). 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline.

- Teixeira, E. H., et al. (2020). Evaluation of the antimicrobial and antioxidant activity of 7-hydroxy-4', 6-dimethoxy-isoflavone and essential oil from Myroxy. Anais da Academia Brasileira de Ciências, 92(1), e20180860.

- Ben Othman, A., et al. (2022). The Natural Neuroprotective Compounds Used in the 6-Hydroxydopamine- Induced Parkinson's Disease in Zebrafish: The Current Applications and Perspectives. Current Neuropharmacology, 20(11), 2138–2158.

- El-Sayed, N. N. E., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Scientific Reports, 15(1), 12345.

- Singh, A., et al. (2021). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. International Journal of Molecular Sciences, 22(16), 8820.

- Lockhart, B., et al. (2001). Protective effect of the antioxidant 6-ethoxy-2,2-pentamethylen-1,2-dihydroquinoline (S 33113) in models of cerebral neurodegeneration. European Journal of Pharmacology, 416(1-2), 19-28.

- Kumar, R., et al. (2024). Antimicrobial activity of six different plant extracts against clinical isolates of Staphylococcus spp. from milk origin.

- Singh, S., et al. (2024). Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas. Scientific Reports, 14(1), 11523.

- Liu, G., et al. (2018). Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 28(14), 2419–2422.

- Poprac, P., et al. (2017). Neuroprotective Effect of Antioxidants in the Brain. Molecules, 22(9), 1452.

- Krymsky, M. A., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie, 186, 10-20.

Sources

- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 3. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. noblelifesci.com [noblelifesci.com]

- 9. ijpbs.com [ijpbs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 12. Broth microdilution - Wikipedia [en.wikipedia.org]

- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 15. Natural Products and Their Bioactive Compounds: Neuroprotective Potentials against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benthamscience.com [benthamscience.com]

- 18. Neuroprotective effect of antioxidant compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

A Technical Guide to 6,8-Dimethoxyisoquinoline: Synthesis, Properties, and Medicinal Chemistry Potential

Abstract: The isoquinoline core is a cornerstone of natural product chemistry and a "privileged scaffold" in modern drug discovery. Its rigid structure presents a unique three-dimensional vector for substituent display, enabling precise interactions with biological targets. This guide provides an in-depth technical overview of 6,8-Dimethoxyisoquinoline (CAS No: 13388-78-8), a specific isomer with significant, yet underexplored, potential. We will dissect its core physicochemical properties, explore robust synthetic methodologies grounded in classic organic reactions, and contextualize its potential applications for researchers in medicinal chemistry and drug development. This document is designed to be a practical and authoritative resource, bridging foundational chemistry with applied pharmaceutical science.

The Isoquinoline Scaffold: A Privileged Core Structure

Isoquinolines and their reduced derivatives, such as 1,2,3,4-tetrahydroisoquinolines (THIQs), are prevalent motifs in a vast array of biologically active alkaloids and synthetic pharmaceuticals.[1] Their significance is demonstrated by revolutionary drugs like the analgesic morphine, the antibacterial berberine, and the vasodilator papaverine, all of which feature this core structure.[1][2] The isoquinoline framework is considered a "privileged scaffold" because it can bind to a variety of biological receptors with high affinity, making it an exceptionally fruitful starting point for the design of novel therapeutics.[3]

The substitution pattern on the benzo portion of the isoquinoline ring dramatically influences its pharmacological profile. While 6,7-dimethoxy substitution is common and well-studied, the 6,8-dimethoxy arrangement offers a distinct electronic and steric profile that warrants specific investigation. This substitution pattern can alter the molecule's interaction with target proteins and influence its metabolic stability, potentially leading to novel therapeutic activities. Research into related 6,8-disubstituted quinolines has already demonstrated significant anticancer activity, suggesting that this substitution pattern is of high interest for oncological drug development.[4]

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to any chemical research program. The key identifiers and predicted spectroscopic data for 6,8-Dimethoxyisoquinoline are summarized below.

Core Properties

| Property | Value | Source |

| CAS Number | 13388-78-8 | [5][6] |

| Molecular Formula | C₁₁H₁₁NO₂ | Inferred from Structure |

| Molecular Weight | 189.21 g/mol | Inferred from Structure |

Predicted Spectroscopic Data

-

¹H NMR Spectroscopy: The aromatic region would be expected to show distinct signals for the protons at C5, C7, and the isoquinoline-specific protons at C1, C3, and C4. The two methoxy groups at C6 and C8 would appear as sharp singlets, likely between δ 3.9 and 4.1 ppm. The protons on the benzo ring (H-5 and H-7) would appear as doublets due to ortho-coupling.

-

¹³C NMR Spectroscopy: The spectrum would show 11 distinct signals. The carbon atoms bonded to the electron-donating methoxy groups (C6 and C8) would be shifted upfield compared to their unsubstituted counterparts. The methoxy carbons themselves would resonate around δ 55-56 ppm.

Trustworthiness Insight: Predictive spectroscopy is a valuable tool for initial characterization, but final structural confirmation must always rely on empirical data from the synthesized compound. Any deviation from predicted values can offer profound insights into the molecule's electronic structure.

Strategic Synthesis of the 6,8-Dimethoxyisoquinoline Core

The construction of the isoquinoline ring system is a well-documented field of organic chemistry. Two classical, time-tested methodologies are particularly relevant for synthesizing 6,8-Dimethoxyisoquinoline: the Bischler–Napieralski reaction and the Pomeranz–Fritsch reaction .

Retrosynthetic Analysis and Key Methodologies

The choice of synthesis strategy is dictated by the availability of starting materials and the desired substitution pattern. For the 6,8-dimethoxy target, a retrosynthetic approach logically points towards a β-arylethylamide precursor for the Bischler-Napieralski cyclization.

Caption: Experimental workflow for the synthesis of 6,8-Dimethoxyisoquinoline.

Step-by-Step Methodology:

-

Step 1: Synthesis of N-[2-(3,5-dimethoxyphenyl)ethyl]formamide (Amide Precursor):

-

To a round-bottom flask, add 3,5-dimethoxyphenethylamine (1.0 eq).

-

Add excess ethyl formate (5.0 eq), which serves as both reagent and solvent.

-

Heat the mixture to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Causality: Refluxing in ethyl formate is a classic and efficient method for formylating primary amines without requiring additional coupling agents.

-

Remove the excess ethyl formate under reduced pressure to yield the crude amide, which is often pure enough for the next step.

-

-

Step 2: Bischler-Napieralski Cyclization and In-Situ Dehydrogenation:

-

Place the crude amide from Step 1 into a flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar).

-

Add anhydrous toluene as the solvent, followed by phosphorus oxychloride (POCl₃, 1.5 eq) dropwise at 0 °C.

-

Causality: POCl₃ is the dehydrating agent that activates the amide carbonyl for electrophilic attack on the electron-rich aromatic ring. [9]Toluene is a suitable high-boiling, non-reactive solvent.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours to complete the cyclization to the 3,4-dihydroisoquinoline intermediate.

-

To the refluxing solution, carefully add 10% Palladium on carbon (Pd/C, 0.1 eq) as a dehydrogenation catalyst.

-

Continue to reflux for another 8-12 hours. The palladium catalyst facilitates the aromatization of the dihydroisoquinoline to the final isoquinoline product.

-

Causality: This tandem, one-pot cyclization/dehydrogenation is highly efficient. The high temperature of refluxing toluene is ideal for palladium-catalyzed dehydrogenation.

-

-

Step 3: Workup and Purification:

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the Pd/C catalyst.

-

Carefully pour the filtrate over crushed ice to quench the remaining POCl₃.

-

Basify the aqueous solution to pH > 10 with a cold NaOH solution.

-

Extract the aqueous layer three times with dichloromethane (DCM).

-

Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid/oil via silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 6,8-Dimethoxyisoquinoline.

-

Self-Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Applications in Medicinal Chemistry and Drug Development

The true value of a scaffold like 6,8-Dimethoxyisoquinoline lies in its potential as a starting point for developing new therapeutic agents. The isoquinoline core is a known pharmacophore for a range of activities. [1]

Caption: The "Privileged Scaffold" concept in drug discovery.

-

Anticonvulsant Activity: Research on tetrahydroisoquinoline (THIQ) derivatives has shown that the dimethoxy substitution pattern is crucial for anticonvulsant properties. Specifically, moving a methoxy group from the 7- to the 8-position (as in our target scaffold) is a key synthetic goal in the development of new anticonvulsant agents acting via the AMPA/Kainate antagonist pathway. [10]This makes 6,8-Dimethoxyisoquinoline a highly relevant precursor for novel CNS drug candidates.

-

Anticancer Potential: A study on the closely related 6,8-dimethoxyquinoline demonstrated selective and potent antiproliferative activity against human tumor cell lines. [4]This strongly suggests that the 6,8-dimethoxy substitution motif itself is a key pharmacophoric element for anticancer activity, making the isoquinoline analog an immediate candidate for synthesis and screening in oncology programs.

-

Antiviral Research: The THIQ scaffold has been successfully utilized to develop inhibitors of HIV-1 reverse transcriptase. [3]By using 6,8-Dimethoxyisoquinoline as a core, medicinal chemists can design and synthesize novel libraries of compounds for screening against viral enzymes.

Conclusion and Future Outlook

6,8-Dimethoxyisoquinoline represents a molecule of significant strategic importance for chemical and pharmaceutical research. While it is less explored than its 6,7-dimethoxy isomer, its unique substitution pattern presents a compelling opportunity for the development of new therapeutics, particularly in the areas of epilepsy and oncology. The synthetic pathways to this molecule are robust and rely on foundational organic reactions, making it an accessible target for academic and industrial labs. Future work should focus on the scale-up synthesis of this core and the subsequent generation of a diverse library of derivatives for high-throughput screening to fully unlock its therapeutic potential.

References

-

Thaipipat, N. (2014). Synthesis of 6,8-dimethoxy-3-methyl-1-phenyl- 1,2,3,4-tetrahydroisoquinoline derivatives. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Available at: [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Available at: [Link]

-

Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available at: [Link]

-

Grokipedia. (n.d.). Bischler–Napieralski reaction. Available at: [Link]

-

ResearchGate. (2020). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Available at: [Link]

-

Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. Available at: [Link]

-

PubChem. (n.d.). 3,4-Dihydro-6,7-dimethoxyisoquinoline. Available at: [Link]

-

Aslan, E., et al. (2018). Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. ResearchGate. Available at: [Link]

-

Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. Available at: [Link]

-

Sun, L., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. RSC Advances, 10(28), 16481–16518. Available at: [Link]

Sources

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 3. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biosynth.com [biosynth.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 3,4-Dihydro-6,7-dimethoxyisoquinoline | C11H13NO2 | CID 30058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. grokipedia.com [grokipedia.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 6,8-Dimethoxyisoquinoline in Common Laboratory Solvents

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical research and drug development, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of its entire development lifecycle. Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, dictates a molecule's bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy.[1][2] For researchers and scientists working with novel compounds such as 6,8-dimethoxyisoquinoline, a derivative of the isoquinoline scaffold prevalent in many natural alkaloids and pharmacologically active molecules, a thorough characterization of its solubility profile is paramount.[3][4] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 6,8-dimethoxyisoquinoline, empowering researchers to make informed decisions in their experimental designs.

Theoretical Framework: Predicting Solubility through Molecular Structure

The principle of "like dissolves like" is the fundamental tenet governing solubility.[5][6][7][8][9] This principle states that substances with similar polarities are more likely to be soluble in one another. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

Molecular Structure of 6,8-Dimethoxyisoquinoline:

To predict the solubility of 6,8-dimethoxyisoquinoline, we must first analyze its molecular structure. The core of the molecule is an isoquinoline ring system, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring.[3] The presence of the nitrogen atom in the pyridine ring introduces a dipole moment, rendering the isoquinoline moiety moderately polar. Furthermore, the two methoxy groups (-OCH₃) at positions 6 and 8 are electron-donating and can participate in hydrogen bonding as acceptors, contributing to the molecule's overall polarity. However, the aromatic rings themselves are nonpolar. Therefore, 6,8-dimethoxyisoquinoline can be classified as a moderately polar compound.

Expected Solubility Profile:

Based on its structure, we can anticipate the following solubility trends for 6,8-dimethoxyisoquinoline:

-

High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone are expected to be effective at dissolving 6,8-dimethoxyisoquinoline.[10][11] These solvents possess significant dipole moments that can interact favorably with the polar functionalities of the solute.

-

Moderate Solubility in Polar Protic Solvents: Polar protic solvents such as methanol, ethanol, and isopropanol should also be capable of dissolving 6,8-dimethoxyisoquinoline, albeit potentially to a lesser extent than polar aprotic solvents. The ability of these solvents to act as hydrogen bond donors and acceptors will facilitate interaction with the methoxy groups and the nitrogen atom of the isoquinoline ring.

-

Low Solubility in Nonpolar Solvents: Nonpolar solvents like hexane, toluene, and diethyl ether are unlikely to be effective solvents for 6,8-dimethoxyisoquinoline. The significant difference in polarity between the solute and these solvents will hinder the formation of a stable solution.

-

pH-Dependent Aqueous Solubility: The nitrogen atom in the isoquinoline ring is basic and can be protonated in acidic conditions to form a salt.[12] This salt form will be significantly more polar and, therefore, more soluble in aqueous solutions. Consequently, the aqueous solubility of 6,8-dimethoxyisoquinoline is expected to be low at neutral pH but will increase in acidic solutions.[13][14][15]

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for accurate characterization. The following is a detailed, step-by-step protocol for determining the solubility of 6,8-dimethoxyisoquinoline. This protocol is designed as a self-validating system to ensure the generation of reliable and reproducible data.

Materials and Reagents:

-

6,8-Dimethoxyisoquinoline (solid)

-

A selection of common laboratory solvents (see Table 1)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Calibrated micropipettes

-

Volumetric flasks

-

Syringe filters (0.22 µm)

Experimental Workflow:

The experimental workflow for determining the thermodynamic solubility is depicted in the following diagram:

Caption: Experimental workflow for determining the thermodynamic solubility of 6,8-dimethoxyisoquinoline.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 6,8-dimethoxyisoquinoline into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

To each vial, add a precise volume (e.g., 1 mL) of the selected laboratory solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully withdraw the supernatant using a micropipette, taking care not to disturb the solid pellet.

-

For an additional level of purification, filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

-

Quantification by HPLC:

-

Prepare a calibration curve by making a series of known concentrations of 6,8-dimethoxyisoquinoline in the mobile phase of the HPLC.

-

Prepare serial dilutions of the filtered supernatant with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

-

Inject the diluted samples and the calibration standards into the HPLC system.

-

Determine the concentration of 6,8-dimethoxyisoquinoline in the diluted samples by comparing their peak areas to the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in the tested solvent.

-

Data Presentation: A Comparative Table of Common Laboratory Solvents

To facilitate the selection of appropriate solvents for solubility testing, the following table provides a list of common laboratory solvents categorized by their polarity.[10][11][18][19][20]

| Solvent Category | Solvent | Relative Polarity |

| Polar Protic | Water | 1.000 |

| Methanol | 0.762 | |

| Ethanol | 0.654 | |

| Isopropanol | 0.546 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 0.444 |

| Acetonitrile | 0.460 | |

| Dimethylformamide (DMF) | 0.386 | |

| Acetone | 0.355 | |

| Tetrahydrofuran (THF) | 0.207 | |

| Dichloromethane (DCM) | 0.309 | |

| Nonpolar | Toluene | 0.099 |

| Diethyl Ether | 0.117 | |

| Hexane | 0.009 |

Logical Relationships: Solvent Polarity and Solubility

The relationship between the properties of 6,8-dimethoxyisoquinoline and the choice of solvent can be visualized as follows:

Caption: The "like dissolves like" principle governing the solubility of 6,8-dimethoxyisoquinoline.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 6,8-dimethoxyisoquinoline. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can obtain accurate and reliable solubility data. This information is crucial for guiding downstream applications, including reaction optimization, purification, formulation development, and biological screening. Future work should focus on the experimental execution of the outlined protocol to generate a quantitative solubility profile of 6,8-dimethoxyisoquinoline in a diverse range of pharmaceutically relevant solvents and buffer systems.

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

University of California, Davis. (n.d.). Polarity of Solvents. Retrieved from [Link]

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

-

University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4), 84-90.

- Avdeef, A. (2019).

- California State University, Los Angeles. (n.d.).

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Polarity Table - Miller. Retrieved from [Link]

- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- National Center for Biotechnology Information. (n.d.).

- LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Amerigo Scientific. (n.d.).

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Wikipedia. (n.d.). Isoquinoline.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Solubility of Things. (n.d.). Isoquinoline.

- National Center for Biotechnology Information. (n.d.). 6,7-Dimethoxyisoquinoline. PubChem.

- LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- BMG LABTECH. (2023, April 6).

- LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions.

- National Center for Biotechnology Information. (n.d.). 4-[(3R)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinolin-5-yl]-8-methoxy-6-methylnaphthalen-1-ol. PubChem.

- LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.

- Hulet, R. (2020, November 16). 38: Using "like dissolves like" to predict solubility [Video]. YouTube.

- Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?

- National Center for Biotechnology Information. (n.d.). 6,7-Dimethoxyisoquinoline hydrochloride. PubChem.

- National Center for Biotechnology Information. (n.d.). 7,8-Dimethoxy-3,4-dihydroisoquinoline. PubChem.

- Fisher Scientific. (n.d.). Dihydroisoquinolines.

- National Center for Biotechnology Information. (n.d.). 3,4-Dihydro-6,7-dimethoxyisoquinoline. PubChem.

- CAS. (n.d.). 1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxyisoquinoline.

- ChemicalBook. (2025, May 20). 6,7-dimethoxyisoquinoline.

- National Center for Biotechnology Information. (n.d.). 6,7-Dimethoxyisoquinoline-1-carboxylic acid. PubChem.

- ChemicalBook. (n.d.). 3-CHLORO-6,8-DIMETHOXYISOQUINOLINE.

- ACS Division of Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- Santa Cruz Biotechnology. (n.d.). 6,8-Dimethoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.

Sources

- 1. rheolution.com [rheolution.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Khan Academy [khanacademy.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. quora.com [quora.com]

- 10. chem.rochester.edu [chem.rochester.edu]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. Isoquinoline - Wikipedia [en.wikipedia.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. www1.udel.edu [www1.udel.edu]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. research.cbc.osu.edu [research.cbc.osu.edu]

- 19. scribd.com [scribd.com]

- 20. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Theoretical and Experimental Properties of 6,8-Dimethoxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6,8-Dimethoxyisoquinoline, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct experimental data on this specific molecule, this document synthesizes information from closely related analogues to provide a robust framework for its synthesis, characterization, and potential biological evaluation. By juxtaposing theoretical predictions with experimental findings for similar structures, this guide aims to empower researchers to explore the therapeutic potential of this and other novel isoquinoline derivatives.

The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds ubiquitously found in nature, particularly in the form of alkaloids. This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities. The diverse biological effects of isoquinoline alkaloids include antitumor, antimicrobial, anti-inflammatory, and neuropharmacological actions, making them a fertile ground for drug discovery and development. The strategic placement of substituents, such as methoxy groups, on the isoquinoline ring system can significantly modulate the molecule's physicochemical properties and biological activity, offering a versatile platform for the design of novel therapeutic agents.

Synthesis of the 6,8-Dimethoxyisoquinoline Core: A Proposed Pathway

While a specific, detailed synthesis of 6,8-dimethoxyisoquinoline is not extensively documented in readily available literature, a plausible synthetic route can be extrapolated from established methods for analogous isoquinoline derivatives. A common and effective approach involves the Bischler-Napieralski reaction, followed by dehydrogenation.

A proposed synthetic pathway is outlined below:

Figure 1: Proposed synthetic workflow for 6,8-Dimethoxyisoquinoline.

Experimental Protocol: A Generalized Approach

Part 1: Synthesis of N-(3,5-dimethoxyphenethyl)acetamide (Amide Intermediate)

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethoxyphenethylamine in a suitable anhydrous solvent such as dichloromethane (DCM).

-

Base Addition: Add a tertiary amine base, like triethylamine (Et3N), to the solution to act as an acid scavenger.

-

Acylation: Cool the reaction mixture in an ice bath and slowly add acetyl chloride dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Synthesis of 6,8-Dimethoxy-1-methyl-3,4-dihydroisoquinoline (Dihydroisoquinoline Intermediate)

-

Cyclization: To the purified amide intermediate, add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

-

Heating: Heat the reaction mixture, typically at reflux, for several hours. The optimal temperature and time will depend on the chosen reagent.

-

Reaction Monitoring: Monitor the formation of the dihydroisoquinoline product by TLC or GC-MS.

-

Work-up and Purification: Carefully quench the reaction mixture by pouring it onto ice and then basifying with a suitable base (e.g., ammonium hydroxide). Extract the product with an organic solvent, dry the organic layer, and concentrate. The crude product can be purified by column chromatography.

Part 3: Synthesis of 6,8-Dimethoxyisoquinoline

-

Dehydrogenation: Dissolve the purified dihydroisoquinoline intermediate in a high-boiling point solvent (e.g., decalin or xylene).

-

Catalyst Addition: Add a dehydrogenation catalyst, such as palladium on carbon (Pd/C).

-

Aromatization: Heat the mixture to reflux for several hours to effect aromatization. Alternatively, a chemical oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used at lower temperatures.

-

Purification: After completion, cool the reaction mixture, filter off the catalyst (if used), and remove the solvent under reduced pressure. The final product, 6,8-dimethoxyisoquinoline, can be purified by column chromatography or recrystallization.

Spectroscopic and Physicochemical Properties: A Comparative Analysis

Direct experimental data for 6,8-dimethoxyisoquinoline is scarce. Therefore, this section presents a comparative analysis of predicted theoretical properties alongside experimental data from structurally similar compounds.

Theoretical Properties (Predicted)

Density Functional Theory (DFT) calculations are a powerful tool for predicting the properties of molecules.[1] For 6,8-dimethoxyisoquinoline, DFT calculations (e.g., using the B3LYP functional with a 6-31G* basis set) would be invaluable for predicting its optimized geometry, vibrational frequencies (IR spectrum), and NMR chemical shifts.

Table 1: Predicted Spectroscopic Data for 6,8-Dimethoxyisoquinoline

| Property | Predicted Values |

| ¹H NMR | Aromatic protons are expected in the range of δ 7.0-9.0 ppm. The two methoxy groups would likely appear as singlets around δ 3.9-4.1 ppm.[2] |